Cefquinome
Übersicht
Beschreibung
Cefquinome is a fourth-generation cephalosporin antibiotic with potent pharmacological and antibacterial properties. It is primarily used in veterinary medicine to treat various bacterial infections, including coliform mastitis and respiratory tract diseases in animals . This compound is known for its resistance to beta-lactamase enzymes, which makes it effective against a broad spectrum of Gram-positive and Gram-negative bacteria .
Wirkmechanismus
Target of Action
Cefquinome, a fourth-generation cephalosporin, primarily targets the penicillin-binding proteins (PBPs) located within the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division .
Mode of Action
This compound acts by inhibiting bacterial cell wall synthesis . It binds to and inactivates the PBPs, obstructing the formation of the peptidoglycan layer, which is crucial for maintaining the structural integrity of the bacterial cell wall . This disruption in the cell wall synthesis leads to bacterial cell lysis and death .
Biochemical Pathways
This compound affects the biochemical pathway of bacterial cell wall synthesis . By binding to PBPs, it inhibits the cross-linking of peptidoglycan chains, a critical step in cell wall synthesis . Additionally, this compound has been found to impair the histidine metabolic pathway and the activity of the imidazole glycerol phosphate dehydratase (IGPD), which is only found in lower eukaryotes and prokaryotes but is absent in mammals .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It has a bioavailability of 87%, indicating efficient absorption into the body . It is less than 5% protein-bound, allowing a larger proportion of the drug to remain free and active . The elimination half-life of this compound is approximately 2.5 hours , and it is excreted unchanged in the urine . The pharmacokinetic parameters of this compound were calculated using a one-compartment and first-order absorption model .
Result of Action
The antibacterial activity of this compound results in a significant reduction in bacterial colony counts. In vivo studies have shown that when the percentage of duration that the drug concentration exceeded the minimal inhibitory concentration (%T>MIC) was 35.98% and the ratio of area under time-concentration curve over MIC (AUC/MIC) was 137.43 h, a 1.8 logCFU/gland reduction of bacterial colony counts was observed .
Action Environment
The action of this compound can be influenced by environmental factors. Studies have shown that this compound is more stable in acidic environments than in alkaline ones . High temperatures significantly accelerate the degradation rate of this compound . Furthermore, the wide use of this compound can cause an environmental risk via animal excretion . The migration rate of this compound from soil to the aquatic environment is approximately 60%, and the half-life of this compound degradation in water ranges from 0.96 to 13.75 days .
Biochemische Analyse
Biochemical Properties
Cefquinome is resistant to beta-lactamase . Its zwitterionic structure facilitates rapid penetration across biological membranes, including porins of bacterial cell walls . It has a higher affinity to target penicillin-binding proteins . The reactive site of this compound is a beta-lactam nucleus, while the main peripheral functional groups are a quaternary quinolinium, an aminothiazolyl moiety, and an unusual O-alkylated oxime .
Cellular Effects
This compound exhibits excellent antibacterial activity against Staphylococcus aureus . It has been shown to have significant effects on the density of Streptococcus agalactiae in a mouse model of mastitis . The antibacterial activity was defined as the maximum change in the S. agalactiae population after each dose .
Molecular Mechanism
This compound acts by inhibiting the synthesis of the bacterial cell wall . It binds to penicillin-binding proteins, which are involved in the final stages of assembling the bacterial cell wall, and inhibits their function. This leads to a weakening of the cell wall, eventually causing the bacterial cell to burst and die .
Temporal Effects in Laboratory Settings
This compound exhibits time-dependent killing and produces in vitro post antibiotic effects (PAEs) increasing with concentration and time of exposure . The duration for which the concentration of the antibiotic remained above the minimum inhibitory concentration (MIC) was defined as the optimal PK/PD index for assessing antibacterial activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . A dosage of 2 mg/kg every 12 h for 3 days was expected to reach a bactericidal activity against S. aureus in case of septicemia . The clinical recommended regimen of three infusions of 75 mg per quarter every 12 h can achieve a 76.67% cure rate in clinical treatment of bovine mastitis caused by Staphylococcus aureus infection .
Metabolic Pathways
This compound is involved in the histidine metabolism pathway . An enzyme called imidazoleglycerol-phosphate dehydratase (IGPD) involved in this pathway plays a crucial role in the antibacterial activity of this compound .
Transport and Distribution
This compound is rapidly distributed and eliminated in animals after intravenous administration . After intramuscular injection, the concentration of this compound in plasma was analysed by liquid chromatography with tandem mass spectrometry (HPLC/MS–MS) .
Subcellular Localization
Given its mechanism of action, it is likely that this compound targets the bacterial cell wall, suggesting that it localizes to the periplasmic space in Gram-negative bacteria or the extracellular space in Gram-positive bacteria where it can interact with its target penicillin-binding proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cefquinome is synthesized through a multi-step chemical process. . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes followed by chemical modification. The fermentation process involves the cultivation of specific microorganisms that produce the beta-lactam core structure. This core structure is then chemically modified to introduce the necessary functional groups, resulting in the final this compound molecule .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cefquinom unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Cefquinom kann Oxidationsreaktionen unterliegen, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können Cefquinom in reduzierte Formen mit veränderten pharmakologischen Eigenschaften umwandeln.
Substitution: Substitutionsreaktionen beinhalten den Austausch spezifischer funktioneller Gruppen innerhalb des Cefquinom-Moleküls.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Cefquinom mit modifizierten chemischen Strukturen und möglicherweise unterschiedlichen pharmakologischen Aktivitäten .
Wissenschaftliche Forschungsanwendungen
Cefquinom hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Cefquinom wird als Modellverbindung in Studien über Beta-Lactam-Antibiotika und deren chemische Eigenschaften verwendet.
Biologie: Es wird in der Forschung zu bakteriellen Resistenzmechanismen und der Entwicklung neuer Antibiotika eingesetzt.
Medizin: Cefquinom wird auf sein mögliches Einsatzgebiet bei der Behandlung bakterieller Infektionen bei Tieren, insbesondere in der Veterinärmedizin, untersucht.
Industrie: Die Verbindung wird bei der Entwicklung von Tierarzneimitteln und als Referenzstandard in Qualitätskontrolllaboren verwendet .
5. Wirkmechanismus
Cefquinom übt seine antibakterielle Wirkung aus, indem es die Synthese der bakteriellen Zellwand hemmt. Es bindet an Penicillin-bindende Proteine (PBPs), die sich in der bakteriellen Zellwand befinden, und behindert die Bildung der Peptidoglykanschicht. Diese Hemmung führt zur Schwächung und letztendlich zur Lyse der bakteriellen Zellwand, was zum Absterben der Bakterienzelle führt . Die zwitterionische Struktur von Cefquinom erleichtert seine schnelle Penetration durch biologische Membranen, wodurch seine antibakterielle Wirksamkeit erhöht wird .
Ähnliche Verbindungen:
Cefuroxim: Ein Cephalosporin der zweiten Generation mit einem breiteren Wirkungsspektrum gegen grampositive Bakterien.
Cefotaxim: Ein Cephalosporin der dritten Generation mit hoher Wirksamkeit gegen gramnegative Bakterien.
Einzigartigkeit von Cefquinom: Cefquinom ist aufgrund seiner spezifischen Verwendung in der Veterinärmedizin und seiner Resistenz gegen Beta-Lactamase-Enzyme einzigartig. Seine zwitterionische Struktur ermöglicht eine schnelle Penetration durch bakterielle Zellwände, wodurch es gegen eine Vielzahl bakterieller Infektionen bei Tieren hoch wirksam ist .
Vergleich Mit ähnlichen Verbindungen
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity against Gram-positive bacteria.
Cefotaxime: A third-generation cephalosporin with high efficacy against Gram-negative bacteria.
Uniqueness of Cefquinome: this compound is unique due to its specific use in veterinary medicine and its resistance to beta-lactamase enzymes. Its zwitterionic structure allows for rapid penetration across bacterial cell walls, making it highly effective against a wide range of bacterial infections in animals .
Eigenschaften
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O5S2/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKJNRNSJKEFMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cefquinome exert its antibacterial effect?
A1: this compound, like other beta-lactam antibiotics, targets penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. [, , ] By binding to PBPs, this compound disrupts the cross-linking of peptidoglycans, leading to bacterial cell death. []
Q2: Does the initial bacterial load affect this compound's efficacy?
A2: Yes, research shows that this compound's bactericidal activity is weakened with increasing initial bacterial concentrations. For instance, in an in vitro study, a concentration of 2xMIC achieved a killing effect with 10^6 CFU/mL, but 32xMIC was needed for the same effect with 10^8 CFU/mL. [, ]
Q3: Are there any studies investigating the impact of this compound on biofilm formation?
A3: Yes, studies have shown that this compound, even at sub-MIC levels, can inhibit biofilm formation in certain bacteria. Notably, research on Staphylococcus xylosus revealed that this compound disrupts histidine metabolism, particularly targeting Imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in this pathway, leading to biofilm inhibition. []
Q4: What is the molecular formula and weight of this compound?
A4: This information is not explicitly stated in the provided research papers. Further resources would be needed to provide these details.
Q5: Does this compound exhibit any catalytic properties?
A5: this compound is primarily an antibiotic and does not possess inherent catalytic properties related to chemical reactions.
Q6: Does modifying the structure of this compound impact its activity?
A6: While the provided research focuses primarily on this compound itself, structural modifications are not extensively discussed. Exploring modifications to the core structure of this compound would require additional research and is beyond the scope of the provided information.
Q7: What strategies are employed to improve this compound's stability or delivery?
A9: Various formulations of this compound exist, including injectable solutions, suspensions, and intramammary infusions. [, , , ] These formulations are designed to enhance stability, solubility, and bioavailability. For instance, the use of esters as solvents in this compound suspension injections has been shown to improve injection safety and reduce irritation. []
Q8: What are the key pharmacokinetic parameters of this compound in different species?
A10: this compound exhibits different pharmacokinetic profiles across species. Key parameters such as absorption half-life (t1/2ab), elimination half-life (t1/2β), and bioavailability (F) vary significantly between species like goats, sheep, and ducklings. [, , , ]
Q9: Which PK/PD index best correlates with this compound's efficacy?
A11: Research suggests that the percentage of time the free drug concentration remains above the minimum inhibitory concentration (%T>fMIC) is the most relevant PK/PD index for this compound. [] This highlights the importance of maintaining sufficient drug exposure over time for optimal antibacterial activity.
Q10: How does pregnancy or lactation influence this compound pharmacokinetics in goats?
A12: A study using nonlinear mixed-effects modeling revealed that physiological states like pregnancy and lactation significantly alter this compound's pharmacokinetic behavior in goats. [] Pregnancy increases absorption rate and volume of distribution but reduces clearance. Lactation, on the other hand, mainly impacts the volume of distribution and elimination rate. []
Q11: Does this compound cross the placental barrier or penetrate milk?
A13: Research indicates that this compound exhibits minimal penetration across the placental barrier in goats. [] Similarly, milk penetration of this compound is also minimal, as observed in studies involving lactating goats. []
Q12: What is the in vivo efficacy of this compound against Staphylococcus aureus?
A14: Studies using a neutropenic mouse thigh infection model demonstrate this compound's potent bactericidal activity against S. aureus. [] This model allows for controlled assessment of antibiotic efficacy in the absence of a functional immune response. This compound exhibited time-dependent killing and produced significant post-antibiotic effects (PAEs), signifying continued bacterial suppression after drug levels fall below the MIC. []
Q13: How does this compound compare to other antibiotics in treating digital dermatitis in cattle?
A15: A study compared the effectiveness of this compound to topical and systemic erythromycin in treating digital dermatitis in cattle. [] Results showed that a 5-day course of this compound led to significantly greater reductions in lesion severity compared to shorter this compound courses or a single erythromycin dose. []
Q14: Are there known mechanisms of resistance to this compound?
A16: Yes, one of the primary mechanisms of resistance to this compound, as with other beta-lactams, involves alterations in PBPs. [] These alterations can reduce the binding affinity of this compound to its target, rendering the drug less effective.
Q15: How does this compound concentration influence the emergence of resistance?
A17: Studies using a rabbit tissue-cage infection model revealed that fluctuations in this compound concentrations within a specific range, between the MIC99 and mutant prevention concentration (MPC), increase the risk of selecting for resistant S. aureus strains. []
Q16: What strategies can be employed to minimize the emergence of resistance?
A18: Maintaining this compound concentrations above the MPC for a significant portion of the dosing interval (≥58%) has been shown to effectively suppress bacterial growth and minimize the selection of resistant populations. []
Q17: What is known about the safety profile of this compound?
A19: While the provided studies highlight this compound's efficacy, they also emphasize its generally good safety profile in various animal species. [, , , ] Specific toxicological data and potential long-term effects require further investigation and are beyond the scope of these papers.
Q18: Are there any targeted drug delivery approaches for this compound?
A20: While the provided research primarily focuses on systemic administration routes like intramuscular and intravenous, some studies explore targeted delivery. Specifically, research on this compound's use for endometritis in cows employed intrauterine infusions, delivering the drug directly to the infection site. [, ]
Q19: What analytical methods are commonly employed for this compound analysis?
A19: Various analytical techniques are used to quantify this compound in biological matrices, including:
- High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is frequently employed for this compound quantification in plasma and other biological samples. [, , , , , , ]
- HPLC coupled with Mass Spectrometry (HPLC-MS/MS): This highly sensitive and selective technique is increasingly used for this compound residue analysis in various matrices, including milk and animal tissues. [, , , ]
- Microbiological Assay: This method utilizes the growth inhibition of susceptible bacteria, such as Micrococcus luteus, to determine this compound concentrations. [, ]
Q20: How is the accuracy and reliability of these analytical methods ensured?
A22: Analytical method validation is crucial to ensure accuracy, precision, and specificity. Researchers employ various validation parameters, including linearity, recovery, limit of detection (LOD), limit of quantitation (LOQ), and precision, to ensure the reliability of the chosen method. [, , ]
Q21: What is the historical context of this compound development?
A24: this compound, being a fourth-generation cephalosporin, emerged from continuous efforts to develop antibiotics with improved efficacy and broader spectrum activity. Its development marked a significant milestone in veterinary medicine, providing a valuable tool for treating bacterial infections in livestock. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.